molecular formula C7H8BrClN2 B1382644 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine CAS No. 1781514-30-4

5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine

Cat. No. B1382644
CAS RN: 1781514-30-4
M. Wt: 235.51 g/mol
InChI Key: HAGHURIMDJNGBB-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine is a chemical compound with the CAS Number: 1781514-30-4 . It has a molecular weight of 235.51 and its IUPAC name is 5-bromo-2-chloro-4,6-dimethylpyridin-3-amine .


Synthesis Analysis

The synthesis of pyridine derivatives, including 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine, can be achieved through Suzuki cross-coupling reactions . This process involves the reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8BrClN2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure.


Chemical Reactions Analysis

The Suzuki cross-coupling reaction is a key process in the synthesis of this compound . This reaction is catalyzed by palladium, which is known for its high activity for carbon-carbon coupling reactions .


Physical And Chemical Properties Analysis

This compound is a solid with a predicted density of 1.617±0.06 g/cm3 . The predicted boiling point is 317.7±37.0 °C .

Scientific Research Applications

Regioselective Reactions

Regioselective displacement reactions involving 5-bromo-2-chloro-4,6-dimethylpyridin-3-amine have been studied. For example, the reaction with ammonia and secondary amines in boiling ethanol forms 4-amino-5-bromo-2-substituted aminopyrimidines. This research is significant for understanding the chemical behavior and potential applications of this compound in organic synthesis (Doulah et al., 2014).

Catalytic Amination

Catalytic amination of 5-bromo-2-chloropyridine has been conducted using palladium-Xantphos complex, yielding high chemoselectivity and isolated yield. This method demonstrates the compound's potential in facilitating selective amination processes (Ji, Li, & Bunnelle, 2003).

Chemoselective Functionalization

Research on the chemoselective functionalization of related compounds, like 5-bromo-2-chloro-3-fluoropyridine, reveals selective substitution patterns under different conditions, such as palladium catalysis or SNAr conditions. This highlights the compound's versatility in organic reactions (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Synthesis of Novel Derivatives

A study focused on synthesizing novel pyridine-based derivatives via Suzuki cross-coupling reaction from 5-bromo-2-methylpyridin-3-amine, underlining its role in creating new chemical entities with potential applications in various fields, including medicinal chemistry (Ahmad et al., 2017).

Future Directions

The potential future directions for this compound could involve its use in the synthesis of novel pyridine derivatives . These derivatives could have various applications, including as chiral dopants for liquid crystals .

properties

IUPAC Name

5-bromo-2-chloro-4,6-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrClN2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGHURIMDJNGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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